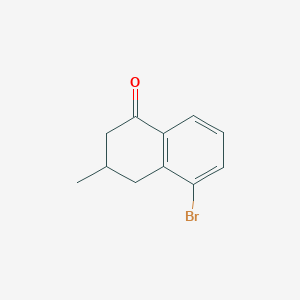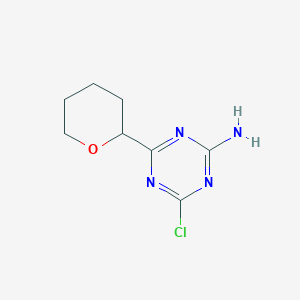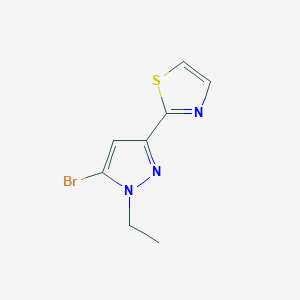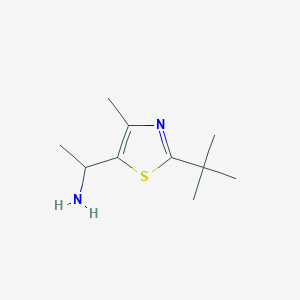
6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a chloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 6-chloro-2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
The major products formed from these reactions include substituted benzoxazinone derivatives, oxides, reduced derivatives, and carboxylic acid derivatives.
科学的研究の応用
6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid
- 6-chloro-7-deazapurine
- 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
6-chloro-7-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific structure, which includes both a benzoxazine ring and a chloroacetyl group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C10H7Cl2NO3 |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
6-chloro-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H7Cl2NO3/c11-3-8(14)5-1-9-7(2-6(5)12)13-10(15)4-16-9/h1-2H,3-4H2,(H,13,15) |
InChIキー |
ZVHPUEIOVBDKTA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


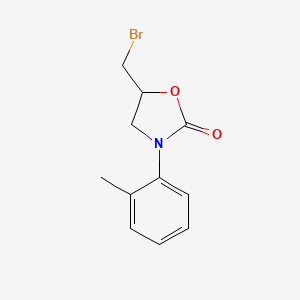
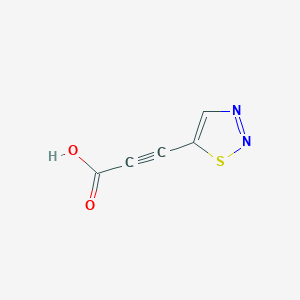
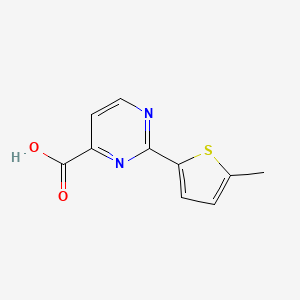
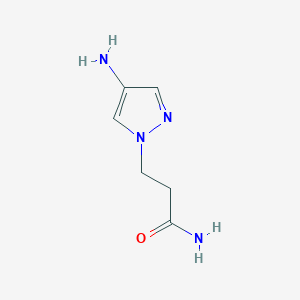
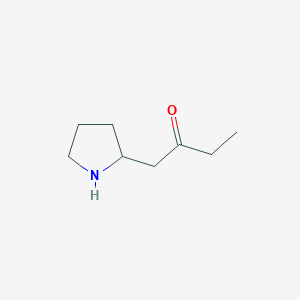
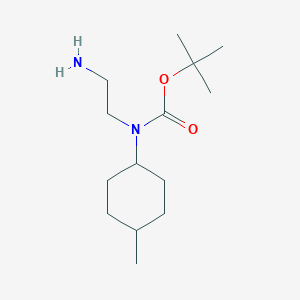
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)
